Cas no 90779-69-4 (Atosiban)

Atosiban è un peptide sintetico analogo dell'ossitocina, utilizzato come tocolitico per inibire le contrazioni uterine premature. Agisce come antagonista competitivo dei recettori dell'ossitocina e della vasopressina V1a, riducendo l'attività miometriale. La sua struttura modificata migliora la stabilità e l'affinità recettoriale rispetto all'ossitocina naturale. Il principale vantaggio terapeutico risiede nella sua selettività uterina, con minimi effetti sistemici. Presenta un rapido inizio d'azione (entro 10 minuti) ed emivita breve (12 minuti), permettendo un controllo preciso del trattamento. Studi clinici dimostrano un profilo di sicurezza favorevole, con bassa incidenza di effetti avversi materni o fetali. La somministrazione avviene per via endovenosa, con un protocollo a dosaggio decrescente per ottimizzare l'efficacia.
Atosiban structure
Atosiban structure
Product Name:Atosiban
Numero CAS:90779-69-4
MF:C43H67N11O12S2
MW:994.188587427139
MDL:MFCD08692014
CID:61446
PubChem ID:165715671
Update Time:2026-03-26

Atosiban Proprietà chimiche e fisiche

Nomi e identificatori

    • Atosiban
    • 1-deamino-2d-tyr-(oet)-4-thr-8-orn-oxytocin
    • oxytocin,1-(3-mercaptopropanoicacid)-2-(o-ethyl-d-tyrosine)-4-l-threonine-8-l
    • rwj22164
    • ATOSIBAN ACETATE
    • 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-thre onine-8-L-ornithineoxytocin
    • [Mpr-D-Tyr(OEt)-Ile-Thr-Asn-Cys]-Pro-Orn-Gly-NH2
    • (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S,7S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • 1-(3-Mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithineoxytocin
    • (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin
    • 1-Deamino-2-D-Tyr-(O-ethyl)-4-Thr-8-ornoxytocin
    • RW22164
    • Tractocile
    • (2S)-N-[(1S)-4-Amino-1-(carbamoylmethylcarbamoyl)butyl]-1-[(4S
    • Antocin
    • Rwj 22164
    • dTVT
    • 081D12SI0Z
    • Atosibanum [INN-Latin]
    • deTVT
    • Atosibanum
    • ORF 22164
    • Antocin II
    • Atosiban [USAN:INN:BAN]
    • 1-(3-Mercaptopropionic acid)-2-(3-(p-ethoxyphenyl)-D-alanine)-4-L-threonine-8-L-ornithineoxytocin
    • C43H67N11O12S2
    • 1-(3-Mercaptopropanoic acid)-2-(O-ethy
    • 1,2-Dithia-5,8,11,14,17-pentaazacycloeicosane, cyclic peptide deriv. (ZCI)
    • Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine- (ZCI)
    • Antocile
    • CAP 449
    • CAP 476
    • CAP 581
    • F 314
    • RW 22164
    • DTXSID90861122
    • CAS_90779-69-4
    • (2S)-N-[5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • AKOS015895131
    • MFCD00672436
    • NCGC00387803-01
    • BCP02053
    • 1-[7-(2-Amino-2-oxoethyl)-13-(butan-2-yl)-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosane-4-carbonyl]prolylornithylglycinamide
    • SY301205
    • BDBM86209
    • 90779-69-4
    • CAP-476
    • ATOSIBAN (MART.)
    • d(D-Tyr(Et)2,Thr4,Orn8)vasotocin
    • RW22164;RWJ22164
    • C77085
    • CAS-90779-69-4
    • Atosibanum (INN-Latin)
    • (Deamino-Cys1,D-Tyr(Et)2,Thr4,Orn8)-Oxytocin acetate salt
    • DTXSID8048991
    • GTPL2213
    • d[D-Tyr(Et)2,Thr4]OVT
    • F-314
    • (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-((1R)-1-hydroxyethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
    • Tractocile (TN)
    • ChEMBL_332615
    • (2S)-N-((2S)-5-amino-1-((2-amino-2-oxoethyl)amino)-1-oxopentan-2-yl)-1-((4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-((2S)-butan-2-yl)-16-((4-ethoxyphenyl)methyl)-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl)pyrrolidine-2-carboxamide
    • tractocil
    • ATOSIBAN [MI]
    • Atosiban?
    • CAP-440
    • SCHEMBL34316
    • Atosiban, >=98% (HPLC)
    • HS-2003
    • DTXCID4028917
    • Tox21_113474
    • Oxytocin, 1-(3-mercaptopropanoic acid)-2-(O-ethyl-D-tyrosine)-4-L-threonine-8-L-ornithine-
    • CCG-270604
    • NCGC00165718-01
    • (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • (Mpa(1)-D-Tyr(Et)(2)-Thr(4)-Orn(8))-oxytocin
    • ORF22164
    • CAP-449
    • RW-22164
    • AKOS015994643
    • ATOSIBAN [USAN]
    • oxytocin, 1-deamino-(O-Et-Tyr)(2)-Thr(4)-Orn(8)-
    • oxytocin, 1-deamino-O-ethyltyrosyl(2)-threonyl(4)-ornithine(8)-
    • NCGC00165718-02
    • (Mpa(1),D-Tyr(Et)2,Thr(4),Orn(8))oxytocin
    • d(D-Tyr(Et)2,Thr4)OVT
    • (2S)-5-amino-2-{[(2S)-1-{[(4R,7S,10S,13S,16R)-13-[(2S)-butan-2-yl]-7-(carbamoylmethyl)-16-[(4-ethoxyphenyl)methyl]-10-[(1R)-1-hydroxyethyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentaazacycloicosan-4-yl]carbonyl}pyrrolidin-2-yl]formamido}-N-(carbamoylmethyl)pentanamide
    • EX-A7437A
    • DA-59548
    • VWXRQYYUEIYXCZ-OBIMUBPZSA-N
    • 1-deamino-2-Tyr(OEt)-4-Thr-8-Orn-oxytocin
    • ATOSIBAN [INN]
    • (2S)-N-[(2S)-5-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxopentan-2-yl]-1-[(4R,7S,10S,13S,16R)-7-(2-amino-2-oxoethyl)-13-[(2S)-butan-2-yl]-16-[(4-ethoxyphenyl)methyl]-10-(1-hydroxyethyl)-6,9,12,15,18-pentaoxo1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide
    • CAP-581
    • ATOSIBAN [WHO-DD]
    • Orf-22164
    • UNII-081D12SI0Z
    • ATOSIBAN [MART.]
    • d[D-Tyr(Et)2,Thr4,Orn8]vasotocin
    • BDBM50177595
    • CHEMBL382301
    • G02CX01
    • DB09059
    • RWJ-22164
    • GLYCINAMIDE, O-ETHYL-N-(3-MERCAPTO-1-OXOPROPYL)-D-TYROSYL-L-ISOLEUCYL-L-THREONYL-L-ASPARAGINYL-L-CYSTEINYL-L-PROLYL-L-ORNITHYL-, CYCLIC (1->5)-DISULFIDE
    • CHEBI:135899
    • MDL: MFCD08692014
    • Inchi: 1S/C43H67N11O12S2/c1-5-23(3)35-41(63)53-36(24(4)55)42(64)50-29(20-32(45)56)38(60)51-30(43(65)54-17-8-10-31(54)40(62)49-27(9-7-16-44)37(59)47-21-33(46)57)22-68-67-18-15-34(58)48-28(39(61)52-35)19-25-11-13-26(14-12-25)66-6-2/h11-14,23-24,27-31,35-36,55H,5-10,15-22,44H2,1-4H3,(H2,45,56)(H2,46,57)(H,47,59)(H,48,58)(H,49,62)(H,50,64)(H,51,60)(H,52,61)(H,53,63)/t23-,24+,27-,28+,29-,30-,31-,35-,36-/m0/s1
    • Chiave InChI: VWXRQYYUEIYXCZ-OBIMUBPZSA-N
    • Sorrisi: C([C@@H]1CSSCCC(=O)N[C@H](CC2C=CC(OCC)=CC=2)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@H](O)C)C(=O)N[C@@H](CC(=O)N)C(=O)N1)(N1CCC[C@H]1C(=O)N[C@@H](CCCN)C(=O)NCC(=O)N)=O

Proprietà calcolate

  • Massa esatta: 993.44100
  • Massa monoisotopica: 993.44120896 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 11
  • Conta accettatore di obbligazioni idrogeno: 15
  • Conta atomi pesanti: 68
  • Conta legami ruotabili: 18
  • Complessità: 1770
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 9
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 416
  • Peso molecolare: 994.2
  • XLogP3: -1.9

Proprietà sperimentali

  • Colore/forma: Solid powder
  • Densità: 1.254
  • Punto di ebollizione: 1469°C at 760 mmHg
  • Punto di infiammabilità: 842.2 °C
  • Indice di rifrazione: 1.549
  • Solubilità: H2O: ≤100 mg/mL
  • PSA: 416.27000
  • LogP: 1.42000

Atosiban Informazioni sulla sicurezza

  • Parola segnale:Danger
  • Dichiarazione di pericolo: H361
  • Dichiarazione di avvertimento: P281
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • RTECS:RS7590000
  • Classe di pericolo:6.1
  • PackingGroup:
  • Condizioni di conservazione:Powder -20°C 3 years In solvent -80°C 6 months   -20°C 1 month

Atosiban Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
ChemScence
CS-3116-5mg
Atosiban
90779-69-4 99.09%
5mg
$92.0 2022-04-26
ChemScence
CS-3116-10mg
Atosiban
90779-69-4 99.09%
10mg
$158.0 2022-04-26
ChemScence
CS-3116-50mg
Atosiban
90779-69-4 99.09%
50mg
$290.0 2022-04-26
Apollo Scientific
BITH3004-10mg
Atosiban
90779-69-4
10mg
£55.00 2025-02-22
Apollo Scientific
BITH3004-50mg
Atosiban
90779-69-4
50mg
£140.00 2025-02-22
Apollo Scientific
BITH3004-1g
Atosiban
90779-69-4
1g
£1966.00 2025-02-22
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A873562-5mg
Atosiban Acetate
90779-69-4 ,98%
5mg
¥135.00 2022-09-03
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A873562-50mg
Atosiban Acetate
90779-69-4 ,98%
50mg
¥1,120.00 2022-09-03
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci8630-10mg
Atosiban
90779-69-4 98%
10mg
¥1117.00 2023-09-09
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
A31610-5mg
Atosiban
90779-69-4 99%
5mg
¥625.0 2023-09-09

Atosiban Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.2 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.3 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.4 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.5 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.6 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.7 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.8 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.9 Reagents: Diisopropylcarbodiimide ,  1-Hydroxybenzotriazole Solvents: Dimethylformamide ;  5 min, 25 °C; 45 min, 25 °C; 45 min, 25 °C
1.10 Reagents: Iodine Solvents: Dimethylformamide ;  < 1 min, 25 °C; 3 h, 25 °C
1.11 Reagents: Trifluoroacetic acid ,  Triisopropylsilane Solvents: Dimethylformamide ,  Water ;  10 °C → rt; 1.5 h, rt
Riferimento
Investigation of On-Resin Disulfide Formation for Large-Scale Manufacturing of Cyclic Peptides: A Case Study
Yang, Yi ; Hansen, Lena; Badalassi, Fabrizio, Organic Process Research & Development, 2020, 24(7), 1281-1293

Metodo di produzione 2

Condizioni di reazione
Riferimento
Synthesis of Oxytocin Analogues with Replacement of Sulfur by Carbon Gives Potent Antagonists with Increased Stability
Stymiest, Jake L.; Mitchell, Bryan F.; Wong, Susan; Vederas, John C., Journal of Organic Chemistry, 2005, 70(20), 7799-7809

Atosiban Raw materials

Atosiban Preparation Products

Atosiban Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90779-69-4)Atosiban
Numero d'ordine:A843637
Stato delle scorte:in Stock
Quantità:250mg
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:00
Prezzo ($):194.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:90779-69-4)阿托西班
Numero d'ordine:LE26537930
Stato delle scorte:in Stock
Quantità:25KG,200KG,1000KG
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 20 June 2025 12:56
Prezzo ($):discuss personally
Email:18501500038@163.com

Atosiban Spettrogramma

13C NMR
13C NMR
1H NMR 300 MHz DMSO
1H NMR
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90779-69-4)Atosiban
A843637
Purezza:99%
Quantità:250mg
Prezzo ($):194.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90779-69-4)阿托西班
LE26537930
Purezza:99%
Quantità:25KG,200KG,1000KG
Prezzo ($):Inchiesta
Email